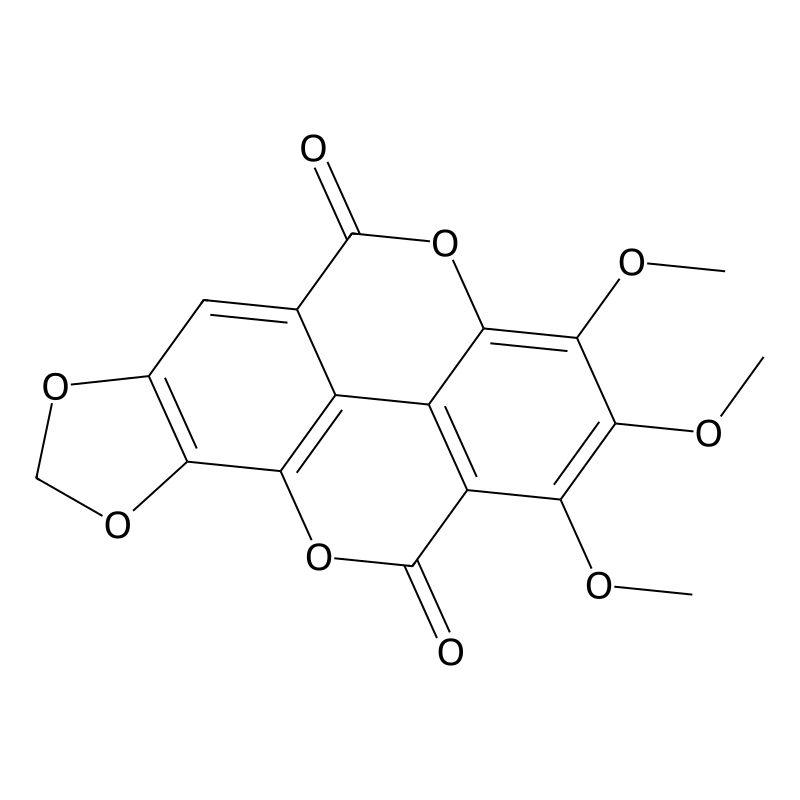

(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy-, also known as Diospyrin, is a naturally occurring compound found in various plants, including persimmon (Diospyros kaki) and ebony (Diospyros ebenum) []. While research on its specific applications is ongoing, there is growing scientific interest in its potential for various fields:

Antibacterial and Antifungal Properties

Studies have shown Diospyrin to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [, ]. Additionally, research suggests antifungal properties against Candida albicans, a common fungal pathogen []. These findings warrant further investigation into its potential as a natural antimicrobial agent.

Anti-inflammatory and Antioxidant Activities

Diospyrin has demonstrated anti-inflammatory properties in cell-based studies, potentially offering therapeutic benefits for inflammatory conditions []. Furthermore, studies suggest antioxidant activity, which may contribute to its potential health benefits.

(1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione, 1,2,3-trimethoxy- is a complex organic compound characterized by its intricate molecular structure. Its molecular formula is C₁₈H₁₂O₉, and it has a molecular weight of approximately 372.29 g/mol . This compound features a benzopyran core fused with a dioxole and contains three methoxy groups at positions 1, 2, and 3 on the benzopyran moiety. The unique arrangement of these functional groups contributes to its chemical properties and potential biological activities.

- Electrophilic Aromatic Substitution: The presence of methoxy groups enhances the electron density on the aromatic rings, facilitating electrophilic substitution reactions.

- Reduction Reactions: The dione functionality can undergo reduction to form corresponding alcohols or diols.

- Condensation Reactions: The compound may participate in condensation reactions with various nucleophiles due to the electrophilic nature of the carbonyl groups.

Research indicates that (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione exhibits various biological activities:

- Antioxidant Properties: The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress .

- Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis .

- Anti-inflammatory Effects: It has been observed to reduce inflammation in experimental models .

Synthesis of (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione typically involves multi-step organic synthesis techniques:

- Formation of Benzopyran Core: Starting from simple phenolic compounds through cyclization reactions.

- Introduction of Dioxole Ring: Achieved via formaldehyde condensation with suitable diene precursors.

- Methoxylation: The introduction of methoxy groups can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

The potential applications of (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione include:

- Pharmaceuticals: As a lead compound for developing new drugs targeting cancer and inflammatory diseases.

- Nutraceuticals: Due to its antioxidant properties, it may be used in dietary supplements aimed at improving health and preventing diseases.

- Cosmetics: Its anti-inflammatory effects can be beneficial in skincare products aimed at reducing skin irritation and aging.

Interaction studies involving (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione focus on its binding affinity with various biological targets:

- Protein Binding Studies: Investigations into how well the compound binds to proteins involved in cancer pathways have shown promising results.

- Enzyme Inhibition Assays: The compound's ability to inhibit specific enzymes linked to oxidative stress has been evaluated .

Several compounds share structural similarities with (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Flavonoids | C₁₅H₁₀O₄ | Known for antioxidant properties |

| Coumarins | C₉H₆O₂ | Exhibit anticoagulant activity |

| Chromones | C₉H₆O | Display anti-inflammatory effects |

Unlike these compounds, (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione possesses a unique dioxole ring which enhances its biological activity profile and potential therapeutic applications.

This detailed overview highlights the significance of (1)Benzopyrano(5,4,3-cde)(1,3)dioxolo(4,5-h)(1)benzopyran-5,11-dione in both chemical research and potential therapeutic applications.